molecular formula C7H6ClNO4S B137877 2-Methyl-5-nitrobenzenesulfonyl chloride CAS No. 121-02-8

2-Methyl-5-nitrobenzenesulfonyl chloride

Cat. No. B137877
CAS RN: 121-02-8
M. Wt: 235.65 g/mol
InChI Key: WPGVQDHXOUAJBW-UHFFFAOYSA-N
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Patent
US04710509

Procedure details

50 ml of chlorosulfonic acid were added within 30 minute dropwise to a solution of 13.7 g of p-nitrotoluene in 50 ml of chloroform under ice cooling. After the addition, the mixture was refluxed for 6 hours. After refluxing, the reaction mixture was poured into ice water and extracted with chloroform. The chloroform layer was washed with water and dehydrated. Evaporation of chloroform gave 15.5 g of 5-nitro-2-methyl-phenylsulfonyl chloride of the m.p. 43°-44° C.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[N+:6]([C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1)([O-:8])=[O:7]>C(Cl)(Cl)Cl>[N+:6]([C:9]1[CH:10]=[CH:11][C:12]([CH3:15])=[C:13]([S:2]([Cl:1])(=[O:5])=[O:3])[CH:14]=1)([O-:8])=[O:7]

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
13.7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The chloroform layer was washed with water
CUSTOM
Type
CUSTOM
Details
Evaporation of chloroform

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC(=C(C1)S(=O)(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.